molecular formula C5H6N4O3 B097852 N-(4-nitro-1H-pyrazol-5-yl)acetamide CAS No. 16461-96-4

N-(4-nitro-1H-pyrazol-5-yl)acetamide

Cat. No. B097852
CAS RN: 16461-96-4
M. Wt: 170.13 g/mol
InChI Key: IIMPQAQKCPHLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitro-1H-pyrazol-5-yl)acetamide, also known as NNPA, is a synthetic compound that has been used for a variety of scientific and research applications. It is a nitrogen-containing heterocyclic compound, and is composed of a pyrazole ring with a nitro group attached to its 5-position and an acetamide group attached to its nitrogen atom. This compound has been studied extensively in the past few decades, and its various biochemical and physiological effects have been explored.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of N-(4-nitro-1H-pyrazol-5-yl)acetamide involves the reaction of 4-nitro-1H-pyrazole with ethyl acetate followed by the reaction of the resulting intermediate with ammonia.

Starting Materials
4-nitro-1H-pyrazole, ethyl acetate, ammonia

Reaction
Step 1: 4-nitro-1H-pyrazole is reacted with ethyl acetate in the presence of a base catalyst to form N-(4-nitro-1H-pyrazol-5-yl)ethyl acetate intermediate., Step 2: The intermediate is then reacted with ammonia in the presence of a reducing agent to form N-(4-nitro-1H-pyrazol-5-yl)acetamide product., Step 3: The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Scientific Research Applications

N-(4-nitro-1H-pyrazol-5-yl)acetamide has been used in a variety of scientific research applications, including as a model compound to study the mechanism of action of enzyme inhibitors, as a substrate in enzyme assays, and as a reagent in the synthesis of other compounds. It has also been used to study the biochemical and physiological effects of nitro-containing compounds, and to investigate the effects of nitro-containing compounds on the activity of enzymes. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide has been used to study the effects of nitro-containing compounds on the structure and function of proteins.

Mechanism Of Action

The mechanism of action of N-(4-nitro-1H-pyrazol-5-yl)acetamide is not yet fully understood. However, it is believed that the nitro group of N-(4-nitro-1H-pyrazol-5-yl)acetamide interacts with the active site of enzymes, leading to the inhibition of enzyme activity. This inhibition is thought to be due to the formation of a covalent bond between the nitro group and the enzyme, which blocks the active site of the enzyme and prevents it from binding to its substrate. In addition, the acetamide group of N-(4-nitro-1H-pyrazol-5-yl)acetamide may also interact with the active site of enzymes, causing further inhibition.

Biochemical And Physiological Effects

N-(4-nitro-1H-pyrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-nitro-1H-pyrazol-5-yl)acetamide can inhibit the activity of enzymes such as phosphodiesterases, proteases, and phosphatases. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs such as acetaminophen and ibuprofen. N-(4-nitro-1H-pyrazol-5-yl)acetamide has also been found to have anti-inflammatory and anti-cancer effects, and has been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

N-(4-nitro-1H-pyrazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide is relatively stable and has a relatively low toxicity. However, there are some limitations to using N-(4-nitro-1H-pyrazol-5-yl)acetamide in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-nitro-1H-pyrazol-5-yl)acetamide can be toxic if ingested in large amounts, and should be handled with care.

Future Directions

There are a number of potential future directions related to N-(4-nitro-1H-pyrazol-5-yl)acetamide. For example, further research could be conducted to better understand the mechanism of action of N-(4-nitro-1H-pyrazol-5-yl)acetamide and its effects on enzyme activity. In addition, further studies could be conducted to investigate the effects of N-(4-nitro-1H-pyrazol-5-yl)acetamide on other biochemical and physiological processes, such as its effects on the metabolism of drugs. Finally, research could be conducted to explore the potential use of N-(4-nitro-1H-pyrazol-5-yl)acetamide as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-(4-nitro-1H-pyrazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-3(10)7-5-4(9(11)12)2-6-8-5/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPQAQKCPHLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600147
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitro-1H-pyrazol-5-yl)acetamide

CAS RN

16461-96-4
Record name N-(4-Nitro-1H-pyrazol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16461-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitro-1H-pyrazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.